1-Phenyl-4,5,6,7-tetrahydro-1H-indazole

Description

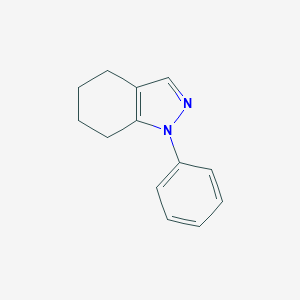

Structure

3D Structure

Properties

IUPAC Name |

1-phenyl-4,5,6,7-tetrahydroindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c1-2-7-12(8-3-1)15-13-9-5-4-6-11(13)10-14-15/h1-3,7-8,10H,4-6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGBVBTYRFINFCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=NN2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10611707 | |

| Record name | 1-Phenyl-4,5,6,7-tetrahydro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14714-06-8 | |

| Record name | 1-Phenyl-4,5,6,7-tetrahydro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Functionalization of the 1 Phenyl 4,5,6,7 Tetrahydro 1h Indazole Core

Electrophilic and Nucleophilic Substitution Reactions on the Phenyl Moiety

The phenyl group at the N-1 position of the indazole core is susceptible to electrophilic aromatic substitution, a fundamental class of reactions for modifying aromatic systems. The tetrahydroindazole (B12648868) moiety acts as a substituent on this phenyl ring, influencing the rate and regioselectivity of the substitution. While specific studies on 1-phenyl-4,5,6,7-tetrahydro-1H-indazole are not extensively detailed in the literature, the reactivity can be inferred from the general behavior of N-aryl heterocycles. The indazole ring is generally considered to be an activating group, directing incoming electrophiles to the ortho and para positions of the phenyl ring. Standard electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation are anticipated to proceed at these positions, subject to steric hindrance from the bulky tetrahydroindazole core.

Conversely, nucleophilic aromatic substitution (SNAr) on the N-phenyl ring is less common and requires the presence of strong electron-withdrawing groups, such as a nitro group, to activate the ring towards nucleophilic attack. Synthetic routes to 1-aryl-1H-indazoles have utilized intramolecular SNAr reactions, where a suitably positioned leaving group on an aryl precursor is displaced by the indazole nitrogen to form the final product. nih.gov This principle suggests that if the N-phenyl group of this compound were substituted with potent activating groups (e.g., nitro groups at the ortho or para positions), it could undergo intermolecular SNAr reactions with strong nucleophiles.

Functionalization of the Tetrahydroindazole Ring System

The saturated six-membered ring offers distinct opportunities for functionalization that complement reactions on the aromatic portions of the molecule.

Direct C-H functionalization has emerged as a powerful, atom-economical tool in modern organic synthesis. benthamdirect.com This approach avoids the need for pre-functionalized substrates by directly converting a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond. Transition metal catalysis is a cornerstone of these methods. benthamdirect.commdpi.com While the C-H functionalization of aromatic indazoles is well-documented, the selective activation of C-H bonds on the saturated tetrahydroindazole ring is more challenging. mdpi.com

The development of new ligand and catalyst systems, particularly with palladium, has enabled C-H activation even across saturated carbocycles, a feat previously considered extremely difficult. scripps.edu Such advanced strategies could potentially be applied to the cyclohexyl portion of the this compound core. These reactions would likely proceed via a directed mechanism, where the pyrazole (B372694) nitrogen atoms coordinate to the metal catalyst, guiding the functionalization to a specific C-H bond on the saturated ring. This remains a developing area of research with significant potential for creating novel molecular architectures. nih.govnih.gov

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are fundamental for forming C-C bonds. tcichemicals.commdpi-res.com These reactions typically require an organic halide or triflate to react with an organometallic reagent. nih.gov To apply these methods to the tetrahydroindazole ring of this compound, the ring would first need to be halogenated.

Once a halide is installed on the saturated ring, it can serve as a handle for a variety of palladium- or nickel-catalyzed cross-coupling reactions. tcichemicals.comrsc.org For instance, a bromo-substituted tetrahydroindazole could be coupled with a boronic acid (Suzuki coupling), an alkene (Heck coupling), or a terminal alkyne (Sonogashira coupling) to introduce diverse substituents. mdpi.com This two-step sequence of halogenation followed by cross-coupling provides a versatile pathway to complex derivatives that would be difficult to access directly.

Many synthetic routes towards the this compound core proceed via a ketone intermediate, specifically 1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one. nih.gov This ketone functionality is a versatile anchor for further chemical modifications. One of the most common reactions is the base-catalyzed aldol (B89426) condensation with aldehydes or ketones. youtube.comnih.gov

A notable example is the reaction of 1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one with 4-methylbenzaldehyde (B123495) in the presence of alcoholic sodium hydroxide. This reaction proceeds efficiently at room temperature to yield the corresponding (E)-5-(4-methylbenzylidene) derivative. nih.gov This transformation highlights the reactivity of the α-carbon to the ketone, enabling the formation of a new carbon-carbon double bond and extending the conjugation of the system.

| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1-Phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one | 4-Methylbenzaldehyde | Alcoholic NaOH, Ethanol, Room Temp, 1h | (E)-5-(4-Methylbenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one | 99% | nih.gov |

Investigations into Tautomerism and Isomerism of this compound Systems

Tautomerism is a critical consideration in the chemistry of indazole derivatives. nih.govbeilstein-journals.org For N-unsubstituted indazoles, an equilibrium exists between the 1H- and 2H-tautomers. beilstein-journals.org The 1H-indazole tautomer is generally considered to be the more thermodynamically stable form. beilstein-journals.org In the case of this compound, the presence of the phenyl group at the N-1 position "locks" the system into the 1H-isomeric form, preventing the common annular prototropic tautomerism. researchgate.netnih.gov

However, in substituted derivatives, other forms of tautomerism can arise. For the key synthetic intermediate, 1,5,6,7-tetrahydro-4H-indazol-4-one, keto-enol tautomerism is possible, where a proton can migrate from the C-5 position to the ketone oxygen, creating a hydroxyl group and a C=C double bond within the six-membered ring.

Computational studies have been performed on the tautomerism of the parent 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold to compare the relative stabilities of the 1H, 2H, and enol (OH) forms. nih.govresearchgate.net These studies, using methods such as Hartree-Fock (HF) and Density Functional Theory (B3LYP), have shown that the relative stability is highly dependent on the substitution pattern. nih.govresearchgate.net For the unsubstituted and 6,6-dimethyl substituted systems, the 1H tautomer is generally favored over the 2H form. However, for 3-methyl and 3,6,6-trimethyl derivatives, the 2H tautomer becomes more stable. researchgate.net In all calculated cases, the enol (OH) tautomer was found to be the least stable. researchgate.net These findings indicate that while the N-1 phenyl group prevents 1H/2H tautomerism, substituents on the indazole core can significantly influence the stability of related isomers. nih.govnih.gov

| Compound | Substitution | Calculated Stability Order | Reference |

|---|---|---|---|

| 1,5,6,7-Tetrahydro-4H-indazol-4-one | Unsubstituted | 1H > 2H > OH | researchgate.net |

| 6,6-Dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one | 6,6-Dimethyl | 1H > 2H > OH | researchgate.net |

| 3-Methyl-1,5,6,7-tetrahydro-4H-indazol-4-one | 3-Methyl | 2H > 1H > OH | researchgate.net |

| 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one | 3,6,6-Trimethyl | 2H > 1H > OH | researchgate.net |

Structural Elucidation and Advanced Analytical Characterization Techniques for 1 Phenyl 4,5,6,7 Tetrahydro 1h Indazole Analogs

Spectroscopic Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution and solid states. It relies on the magnetic properties of atomic nuclei to provide detailed information about the chemical environment of individual atoms.

¹H and ¹³C NMR: Proton (¹H) and Carbon-13 (¹³C) NMR are standard methods for characterizing indazole derivatives. youtube.com For a typical 1-phenyl-4,5,6,7-tetrahydro-1H-indazole scaffold, the ¹H NMR spectrum reveals characteristic signals for the protons on the phenyl ring, the tetrahydro portion, and the indazole core. nih.gov The aromatic protons of the N-phenyl group typically appear as multiplets in the downfield region (δ 7.0–8.0 ppm), while the methylene (B1212753) protons of the tetrahydro ring (at positions 4, 5, 6, and 7) produce signals in the upfield region. The ¹³C NMR spectrum is complementary, showing distinct signals for each unique carbon atom, including the quaternary carbons of the fused ring system. nih.gov For example, in 3-methyl-1-phenyl-1H-indazole, the methyl group gives a characteristic signal around δ 11.9 ppm in the ¹³C NMR spectrum. nih.gov

| Compound | Nucleus | Chemical Shift (δ ppm) | Multiplicity / Coupling Constant (J Hz) | Assignment |

| 3-methyl-1-phenyl-1H-indazole | ¹H | 7.74 – 7.71 | m | Phenyl-H |

| 7.54 – 7.50 | m | Phenyl-H, Indazole-H | ||

| 7.44 – 7.40 | m | Phenyl-H | ||

| 7.32 | dd (J = 14.6, 7.3) | Indazole-H | ||

| 7.21 | t (J = 7.5) | Indazole-H | ||

| 2.67 | s | CH₃ | ||

| ¹³C | 144.0, 140.3, 139.5 | - | Aromatic/Indazole C | |

| 129.4, 127.2, 126.1 | - | Aromatic/Indazole C | ||

| 124.9, 122.4, 120.8 | - | Aromatic/Indazole C | ||

| 120.6, 110.4 | - | Aromatic/Indazole C | ||

| 11.9 | - | CH₃ | ||

| 5-Iodo-3-phenyl-1H-indazole | ¹H | 12.74 | br | NH |

| 8.30 | s | Indazole-H | ||

| 7.92–7.91 | m | Phenyl-H | ||

| 7.53–7.48 | m | Phenyl-H, Indazole-H | ||

| 6.70 | d (J = 8.3) | Indazole-H | ||

| ¹³C | 144.75, 140.51, 135.08 | - | Aromatic/Indazole C | |

| 132.69, 129.80, 129.15 | - | Aromatic/Indazole C | ||

| 128.58, 127.83, 123.26 | - | Aromatic/Indazole C | ||

| 112.22, 84.70 | - | Aromatic/Indazole C |

¹⁴N and ¹⁵N NMR: Nitrogen NMR can provide direct insight into the electronic environment of the nitrogen atoms within the indazole ring. ¹⁵N NMR is generally preferred due to its sharper signals compared to ¹⁴N NMR. Studies on related indazole N-oxides have shown that the ¹⁵N chemical shifts are sensitive to structural changes, such as N-oxidation, with the N1 resonance being shielded by approximately 30 ppm compared to the deoxygenated parent indazole. nih.gov This technique is valuable for confirming the site of substitution on the nitrogen atoms and for studying tautomeric equilibria. nih.gov

Cross-Polarization Magic-Angle Spinning (CPMAS) NMR: For solid-state analysis, CPMAS NMR is a powerful technique. It has been used to study the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives. nih.gov For instance, the ¹³C CPMAS NMR spectrum of 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one in its solid form confirmed the exclusive presence of the 2H-tautomer, while in solution (DMSO-d₆), a mixture of both 1H and 2H tautomers was observed. nih.gov This highlights the ability of solid-state NMR to provide structural information that may differ from the solution state. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The spectra of this compound analogs show characteristic absorption bands. For example, C-H stretching vibrations for the aromatic phenyl ring and the aliphatic tetrahydro ring are typically observed around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively. The C=C and C=N stretching vibrations of the aromatic and indazole rings appear in the 1400-1600 cm⁻¹ region. In derivatives containing a carbonyl group, such as indazol-4-ones, a strong C=O stretching band is prominently observed. slideshare.net

| Compound | Key IR Absorption Bands (cm⁻¹) | Reference |

| 3-methyl-1-phenyl-1H-indazole | 1594, 1507, 1443, 750 | nih.gov |

| 3-Phenyl-6-(trifluoromethyl)-1H-indazole | 1340, 1238, 1169, 1124, 1055 | researchgate.net |

| 5-Iodo-3-phenyl-1H-indazole | 1476, 906, 774, 696 | researchgate.net |

Mass Spectrometry (MS): MS provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental formula. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. researchgate.net The fragmentation pattern observed in the mass spectrum offers further structural clues. For 1-phenyl-indazole derivatives, common fragmentation pathways include the loss of the phenyl group or fragments from the tetrahydroindazole (B12648868) core. nih.gov

| Compound | Ionization Method | [M+H]⁺ or M⁺ (m/z) | Key Fragments (m/z) |

| 3-methyl-1-phenyl-1H-indazole | EI | 208 (M⁺) | 193, 167, 139, 104, 77 |

| 1-Phenyl-1H-indazole | HRMS (ESI-TOF) | 195.0917 (calcd. 195.0922) | - |

| 5-Iodo-3-phenyl-1H-indazole | EI | 320 (M⁺) | 192, 166, 77, 63 |

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

For analogs such as (E)-5-(4-chlorobenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one and its 4-methylbenzylidene counterpart, X-ray diffraction studies have revealed detailed structural features. wikipedia.orgresearchgate.net In these structures, the non-aromatic six-membered ring typically adopts a distorted envelope conformation. wikipedia.org The analysis also elucidates the relative orientation of the different ring systems; for instance, in the 4-methylbenzylidene derivative, the dihedral angle between the phenyl and 4-tolyl rings is 75.3(1)°. wikipedia.org

Furthermore, crystallographic analysis provides invaluable insight into the intermolecular interactions that govern the crystal packing, such as C—H⋯O, C—H⋯π, and π–π stacking interactions. wikipedia.org Hirshfeld surface analysis, derived from crystallographic data, can be used to quantitatively map and analyze these non-covalent interactions, highlighting the prominent role of H⋯H, C⋯H, and O⋯H contacts in the crystal packing. wikipedia.orgresearchgate.net

| Compound | (E)-5-(4-methylbenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one | (E)-5-(4-chlorobenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one |

| Formula | C₂₁H₁₈N₂O | C₂₀H₁₅ClN₂O |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | C2/c | C2/c |

| a (Å) | 30.3989 (15) | 30.228 (3) |

| b (Å) | 8.7177 (5) | 8.6604 (5) |

| c (Å) | 14.0581 (7) | 14.1200 (10) |

| β (˚) | 115.367 (2) | 115.541 (4) |

| V (ų) | 3366.3 (3) | 3326.1 (5) |

| Z | 8 | 8 |

Chiroptical Spectroscopy for Enantiomeric Characterization

Chiroptical spectroscopy encompasses techniques like Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), which measure the differential interaction of chiral molecules with left- and right-circularly polarized light. These methods are essential for characterizing the enantiomers of chiral compounds.

While specific studies on the chiroptical properties of this compound itself are not widely reported, the principles are directly applicable to its chiral analogs. If a stereocenter is present in the tetrahydroindazole ring or a substituent, the compound can exist as a pair of enantiomers. Chiroptical techniques would be crucial for:

Distinguishing Enantiomers: Enantiomers have identical physical properties except for their interaction with polarized light. CD and ORD spectra of two enantiomers are mirror images of each other.

Determining Enantiomeric Purity: The magnitude of the observed rotation or dichroism is proportional to the concentration of the chiral substance, allowing for the determination of enantiomeric excess.

Assigning Absolute Configuration: By comparing experimental CD spectra with theoretical calculations or with the spectra of compounds with known absolute configurations, the spatial arrangement of atoms (R/S configuration) at the stereocenter can often be determined.

For related chiral heterocyclic systems, such as C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazoles, enantiomers have been successfully separated using chiral HPLC. The isolated enantiomers were then characterized by their chiroptical properties, and their absolute configurations were assigned using a combination of CD spectroscopy and single-crystal X-ray diffraction. A similar methodology could be applied to chiral derivatives of this compound to fully characterize their stereochemistry.

Computational and Theoretical Investigations of 1 Phenyl 4,5,6,7 Tetrahydro 1h Indazole

Quantum Chemical Calculations (DFT, ab initio, semiempirical AM1) for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic characteristics and reactivity of indazole systems. Various computational levels, from semiempirical methods like AM1 to more rigorous ab initio Hartree-Fock (HF) and Density Functional Theory (DFT) calculations, have been employed to study tetrahydroindazole (B12648868) derivatives. mdpi.comresearchgate.net These studies typically investigate molecular geometries, energy levels of frontier molecular orbitals (HOMO and LUMO), and the distribution of electron density.

For instance, calculations on 1,5,6,7-tetrahydro-4H-indazol-4-ones have been performed using AM1, HF/6-31G*, HF/6-31G, and DFT B3LYP/6-31G levels of theory to determine the properties of various tautomeric forms. mdpi.comresearchgate.net DFT studies on other indazole derivatives have focused on calculating the HOMO-LUMO energy gap, a key indicator of chemical reactivity and stability. Such computational approaches are crucial for predicting the behavior of these molecules in chemical reactions and biological environments.

Conceptual DFT provides a framework to quantify chemical concepts such as electronegativity and hardness using descriptors derived from the electron density. frontiersin.org These descriptors are valuable for rationalizing the reactivity patterns of molecular systems. frontiersin.org Key global reactivity descriptors calculated using CDFT include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): A measure of the ability of a molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Electrophilicity (ω): A measure of the energy lowering of a system when it accepts electrons.

These parameters allow for a quantitative comparison of the reactivity of different molecules. For example, a compound with a lower chemical hardness value is considered more reactive. frontiersin.org The electrophilicity index can classify compounds as strong or weak electrophiles, providing insight into their potential reaction mechanisms. frontiersin.org

The Quantum Theory of Atoms in Molecules (QTAIM) and Noncovalent Interaction (NCI) analysis are computational methods used to study intramolecular and intermolecular noncovalent interactions. While specific QTAIM and NCI analyses for 1-Phenyl-4,5,6,7-tetrahydro-1H-indazole were not found in the reviewed literature, these techniques have been applied to complex, related heterocyclic systems. For example, in a study on a pyrazolo[3,4-g]isoquinoline derivative, QTAIM, NCI, and DFT-NBO calculations were used to investigate intramolecular noncovalent interactions, which are crucial for understanding the molecule's conformation and stability.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules and their interactions with other molecules, such as biological macromolecules, over time. arabjchem.org MD simulations have been performed on tetrahydroindazole derivatives to understand their binding modes and stability within the active sites of enzymes. researchgate.netnih.gov

In a study of tetrahydroindazole derivatives as potential COX-2 inhibitors, MD simulations were carried out for 200 nanoseconds to analyze enzyme-ligand interactions. researchgate.net These simulations, using force fields like OPLSe, provide atomistic insight into how the ligand binds and if the complex remains stable. researchgate.net Key analyses performed on the simulation trajectory include:

Root Mean Square Deviation (RMSD): To assess the structural stability of the protein-ligand complex over the simulation period. arabjchem.org

Root Mean Square Fluctuation (RMSF): To analyze the flexibility of individual amino acid residues in the protein, identifying which parts of the protein interact most with the ligand. arabjchem.org

Binding Free Energy Calculations (e.g., MM/GBSA): The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach is used to estimate the free energy of binding for the ligand-protein complex, providing a quantitative measure of binding affinity. researchgate.netnih.gov

These simulations have shown that tetrahydroindazole derivatives can form stable complexes with protein targets, validating their potential as inhibitors. researchgate.netnih.gov

Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govbeilstein-journals.org This analysis has been extensively applied to derivatives of this compound to understand their crystal packing. nih.govbeilstein-journals.org The Hirshfeld surface is generated by partitioning the crystal space, and the surface is color-mapped to show different types of intermolecular contacts and their relative strengths. beilstein-journals.org

| Intermolecular Contact | (E)-5-(4-chlorobenzylidene) derivative (%) nih.gov | (E)-5-(4-methylbenzylidene) derivative (%) beilstein-journals.org |

|---|---|---|

| H···H | 36.8 | 51.7 |

| C···H/H···C | 26.5 | 29.2 |

| O···H/H···O | 8.6 | 8.6 |

| Cl···H/H···Cl | 12.9 | N/A |

| N···H/H···N | N/A | 6.9 |

The data shows that van der Waals interactions, represented by H···H and C···H contacts, are the most significant contributors to the crystal packing for both derivatives. nih.govbeilstein-journals.org The analysis also highlights the importance of C-H···O interactions. nih.govbeilstein-journals.org

Theoretical Studies on Tautomeric Equilibria and Conformational Preferences

The indazole ring system can exist in different tautomeric forms, and theoretical studies are essential for determining their relative stabilities. mdpi.com Annular tautomerism in indazole derivatives has been investigated in depth theoretically. mdpi.com For the related 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold, computational studies have been performed on three potential tautomeric forms (1H, 2H, and OH). mdpi.comresearchgate.net

Calculations using semiempirical AM1 and DFT (B3LYP/6-31G) methods for the gas phase indicated that the 2H tautomer is the most stable, followed by the 1H tautomer, with the OH form being significantly less stable. mdpi.com In contrast, ab initio Hartree-Fock calculations (HF/6-31G* and HF/6-31G ) predicted a different order of stability depending on the substitution pattern, though the energy differences between the 1H and 2H tautomers were generally very small. mdpi.com

| Computational Method | Predicted Stability Order for Tetrahydro-4H-indazol-4-ones mdpi.com |

|---|---|

| Semiempirical AM1 | 2H > 1H >> OH |

| DFT B3LYP/6-31G** | 2H > 1H >> OH |

| Ab initio HF/6-31G | 1H > 2H >> OH (for unsubstituted) |

| Ab initio HF/6-31G | 2H > 1H >> OH (for 3-methyl substituted) |

Regarding conformational preferences, X-ray crystallography studies on derivatives of this compound show that the non-aromatic six-membered tetrahydro ring consistently adopts a distorted envelope conformation. nih.govbeilstein-journals.org In this conformation, one of the methylene (B1212753) carbon atoms acts as the "flap" of the envelope. nih.govbeilstein-journals.org

Molecular Docking Studies with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. nih.gov This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. Numerous molecular docking studies have been conducted on indazole and tetrahydroindazole derivatives to evaluate their potential as inhibitors of various biological targets. researchgate.netnih.gov

These studies help in identifying key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the indazole-based ligand and the amino acid residues in the active site of the target protein. researchgate.net The binding affinity is often estimated through a scoring function, which ranks different compounds based on their predicted binding strength. nih.gov

| Indazole Scaffold | Protein Target (PDB ID) | Key Findings/Interactions |

|---|---|---|

| Tetrahydroindazole derivatives | Cyclooxygenase-2 (COX-2) | Compounds exhibited binding modes and stability similar to the reference drug celecoxib. Pi-cation interactions with Arg106 were identified as key for stabilization. researchgate.net |

| 1H-Indazole analogs | Cyclooxygenase-2 (COX-2) (3NT1) | Derivatives with difluorophenyl and p-tolyl groups showed significant binding scores. Stability in the active site was confirmed with MD simulations. nih.gov |

| Tetrahydro-2H-benzo[g]indazole derivatives | DNA gyrase (1KZN) | The most potent compound showed its action by inhibiting DNA gyrase, with key hydrogen bonds involving the indazole N1 atom and ASN46. |

| N-phenyl-1H-indazoles | Various (anticancer, anti-HIV, etc.) | The 1H-indazole core is prevalent in compounds with a wide range of biological activities, demonstrating its versatility as a pharmacophore. |

Biological Activity and Structure Activity Relationships Sar of 1 Phenyl 4,5,6,7 Tetrahydro 1h Indazole Derivatives

Enzyme Inhibition Studies and Mechanism of Action Elucidation (In vitro)

Inhibition of Kinases (e.g., non-receptor tyrosine kinases, LRRK2, ERK1/2, FGFR1, ALK, Aurora Kinase, Pim)

Derivatives of the 1H-indazole scaffold have been identified as potent inhibitors of several protein kinases, which are crucial regulators of cellular processes and prominent targets in cancer therapy. nih.gov

Structure-guided design has led to the development of 1H-indazole amide derivatives that show significant inhibitory activity against extracellular signal-regulated kinase 1/2 (ERK1/2). nih.govnih.gov Optimized compounds demonstrated potent inhibition of ERK1/2 enzyme activity. nih.gov For instance, certain advanced 1H-indazole amide derivatives exhibited IC50 values for ERK1/2 inhibition ranging from 9.3 to 25.8 nM. nih.gov

Fibroblast growth factor receptor 1 (FGFR1) is another kinase target for which indazole derivatives have shown promise. A 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative was identified as a promising FGFR1 inhibitor with an enzymatic IC50 value of 15.0 nM. semanticscholar.org Docking studies revealed that the N-H of the indazole ring forms crucial hydrogen bonds within the ATP-binding pocket of FGFR1. nih.gov

Furthermore, systematic optimization of 1H-indazole derivatives has yielded potent inhibitors of pan-Pim kinases. semanticscholar.org One such derivative demonstrated strong activity against Pim-1, Pim-2, and Pim-3 with IC50 values of 0.4 nM, 1.1 nM, and 0.4 nM, respectively. semanticscholar.org The indazole scaffold is also present in multi-kinase inhibitors like Pazopanib and Entrectinib, which target kinases including ALK. researchgate.netresearchgate.netmdpi.com

| Kinase Target | Derivative Class | IC50 Value (nM) | Reference |

|---|---|---|---|

| ERK1/2 | 1H-Indazole Amide | 9.3 - 25.8 | nih.gov |

| FGFR1 | 6-(3-methoxyphenyl)-1H-indazol-3-amine | 15.0 | semanticscholar.org |

| Pim-1 | Optimized 1H-Indazole | 0.4 | semanticscholar.org |

| Pim-2 | Optimized 1H-Indazole | 1.1 | semanticscholar.org |

| Pim-3 | Optimized 1H-Indazole | 0.4 | semanticscholar.org |

Inhibition of Dehydrogenases (e.g., Human Dihydroorotate (B8406146) Dehydrogenase (DHODH))

Human dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) synthesis pathway and a validated target for autoimmune diseases and cancer. nih.govacs.orgnih.gov Tetrahydroindazole-based compounds have been identified and optimized as highly potent inhibitors of human DHODH. acs.orgnih.gov

A novel class of DHODH inhibitors based on a 6-isopropyl-1,5,6,7-tetrahydro-4H-benzo[d] nih.govacs.orgjapsonline.comtriazol-4-one scaffold was discovered through in vitro screening, with some compounds showing high potency in the nanomolar range. nih.gov Subsequent optimization of 1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-amine derivatives led to analogues with superior DHODH inhibitory properties. acs.org Structure-activity relationship studies revealed that compounds with an (R) configuration at the 4-position of the tetrahydroindazole (B12648868) ring were more potent. For example, the (R)-enantiomer of a specific analogue (compound 41) was equipotent to its corresponding (S)-enantiomer (compound 42), but generally, the (R) configuration was superior. acs.org The inhibitory activity was measured using a colorimetric kinetic reaction assay. acs.org

| Compound Class | Specific Derivative | IC50 Value (nM) | Reference |

|---|---|---|---|

| Tetrahydroindazole (HZ) Analogue | (R)-HZ05 | Potent | acs.org |

| Tetrahydroindazole (HZ) Analogue | (S)-HZ05 | Potent | acs.org |

| Tetrahydroindazole (HZ) Analogue | Compound 41 | Equipotent to (R)-HZ05 | acs.org |

| Tetrahydroindazole (HZ) Analogue | Compound 42 | Equipotent to (S)-HZ05 | acs.org |

| Tetrahydroindazole (HZ) Analogue | Compound 51 | Favorable Candidate | nih.gov |

Inhibition of Other Enzymes (e.g., Indoleamine 2,3-Dioxygenase 1 (IDO1))

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a critical role in immune suppression, particularly in the tumor microenvironment, by catabolizing tryptophan. nih.govresearchgate.net This makes it an attractive target for cancer immunotherapy. nih.govnih.gov While numerous IDO1 inhibitors have been developed, many are limited to in vitro enzymatic and cellular activity studies. nih.gov Phenylhydrazine, a precursor in the synthesis of some indazole rings, was identified as an IDO1 inhibitor with an IC50 value of 0.25 µM. nih.gov Although extensive research has been conducted on various heterocyclic scaffolds as IDO1 inhibitors, specific inhibitory data for 1-Phenyl-4,5,6,7-tetrahydro-1H-indazole derivatives were not detailed in the reviewed literature.

Antimicrobial and Antiprotozoal Activities (In vitro)

The indazole nucleus is a component of synthetic compounds that possess a wide spectrum of pharmacological activities, including antibacterial, antifungal, and antiprotozoal properties. nih.govsemanticscholar.orgresearchgate.net However, specific in vitro studies detailing the antimicrobial and antiprotozoal efficacy of this compound derivatives were not available in the provided sources.

Anti-inflammatory Activities

Derivatives of this compound have demonstrated significant anti-inflammatory properties. ontosight.ainih.gov A study focused on a series of 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids revealed high anti-inflammatory activity in the carrageenan edema test. nih.gov The most active compound in this series was this compound-5-carboxylic acid, which had a potent ED50 value of 3.5 mg/kg. nih.gov Structure-activity relationship studies indicated that the 1-aryl isomers were substantially more active than the corresponding 2-aryl isomers. nih.gov Computational molecular docking studies have also been used to evaluate 1H-indazole analogues as potential anti-inflammatory agents by assessing their binding affinity for the Cyclooxygenase-2 (COX-2) enzyme. researchgate.net

Other Investigated Biological Activities (e.g., anti-HIV, antidepressant, antiviral, anticancer, anti-hepatitis C virus)

The versatile indazole scaffold has been explored for a multitude of other biological applications. nih.govmdpi.com

Anticancer Activity: Numerous studies have evaluated 1H-indazole derivatives for their anticancer activity against a range of human cancer cell lines. researchgate.netmdpi.comnih.gov Novel indazole analogues of curcumin (B1669340) were tested for cytotoxicity against MCF-7 (breast cancer), HeLa (cervical cancer), and WiDr (colon cancer) cell lines using the MTT assay. japsonline.com One derivative, compound 3b, showed the highest activity against WiDr cells with an IC50 of 27.20 µM and a high selectivity index. japsonline.com Another study on 1H-indazole-3-amine derivatives found that compound 6o had a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC50 value of 5.15 µM, while showing good selectivity over normal cells. researchgate.netnih.gov This compound was found to induce apoptosis and affect the cell cycle. researchgate.netnih.gov

| Derivative | Cell Line | Cancer Type | IC50 Value (µM) | Reference |

|---|---|---|---|---|

| Compound 3b | WiDr | Colorectal | 27.20 | japsonline.com |

| Compound 3b | MCF-7 | Breast | 45.97 - 86.24 | japsonline.com |

| Compound 3d | HeLa | Cervical | 46.36 - 100 | japsonline.com |

| Compound 6o | K562 | Chronic Myeloid Leukemia | 5.15 | researchgate.netnih.gov |

| Compound 6o | HEK-293 (Normal) | N/A | 33.2 | researchgate.netnih.gov |

| Compound 5k | Hep-G2 | Hepatoma | 3.32 | mdpi.com |

Anti-Hepatitis C Virus (HCV) Activity: The search for new anti-HCV agents has included the investigation of indazole derivatives. nih.gov A series of 1-aminobenzyl-1H-indazole-3-carboxamide analogues were developed and shown to be potent antiviral agents against HCV. nih.gov Two analogues, 5n and 5t, were particularly effective, with EC50 values of 0.018 µM and 0.024 µM, respectively, making them strong candidates for further development. nih.gov While a structurally related 2-phenyl-4,5,6,7-tetrahydro-1H-indole scaffold has also been identified as a novel anti-HCV agent, it is important to distinguish it from the indazole core. nih.govdntb.gov.ua

Anti-HIV, Antidepressant, and other Antiviral Activities: The broader class of indazole derivatives has been noted for potential anti-HIV and antidepressant activities. researchgate.netnih.govsemanticscholar.org However, specific in vitro studies and detailed findings for this compound derivatives in these areas were not specified in the reviewed materials.

Structure-Activity Relationship (SAR) Studies for Optimized Biological Profiles

The therapeutic potential of compounds based on the this compound scaffold is critically dependent on their molecular structure. Structure-Activity Relationship (SAR) studies are essential in medicinal chemistry to understand how specific structural features of these derivatives influence their biological activity. By systematically modifying the chemical structure and evaluating the resulting effects on efficacy and selectivity, researchers can design and synthesize optimized compounds with improved therapeutic profiles.

Impact of Substitution Patterns on Biological Efficacy and Selectivity

The biological activity of this compound derivatives can be significantly modulated by the nature and position of substituents on both the phenyl ring and the tetrahydroindazole core. Research has shown that even minor chemical modifications can lead to substantial changes in potency and target selectivity.

For instance, in the development of anti-inflammatory agents, a series of 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids demonstrated considerable activity, whereas their corresponding 2-aryl isomers were found to be significantly less active. researchgate.net This highlights the critical importance of the substitution position on the indazole nitrogen. The most potent compound in that series was this compound-5-carboxylic acid, which showed an effective dose (ED50) of 3.5 mg/kg in anti-inflammatory tests. researchgate.net

In the context of anticancer agents, SAR studies on various indazole derivatives have provided detailed insights. A study on indazole amides as inhibitors of extracellular signal-regulated kinase 1/2 (ERK1/2) revealed that specific substitutions are crucial for activity. nih.gov Similarly, research on indazole-3-carboxamides as Calcium-Release Activated Calcium (CRAC) channel blockers found that the regiochemistry of the amide linker is a determining factor for inhibitory activity. nih.gov The indazole-3-carboxamide derivative 12d was a potent inhibitor of calcium influx with a sub-micromolar IC50, while its reverse amide isomer, 9c , was inactive even at high concentrations. nih.gov

Further studies on indazole derivatives for anticancer applications demonstrated how modifying substituents at the C3 and C6 positions of the indazole ring impacts cytotoxicity against various cancer cell lines. nih.gov Exchanging the functional groups at these positions was a key strategy to investigate whether the compounds retained their anticancer activities. nih.gov

| Compound | Target/Assay | Key Structural Feature | Activity (IC50) |

|---|---|---|---|

| Indazole-3-carboxamide 12d | CRAC Channel Blockade (Calcium Influx) | Specific 3-carboxamide regiochemistry | Sub-μM |

| Reverse Amide Isomer 9c | CRAC Channel Blockade (Calcium Influx) | Reversed amide linker at position 3 | Inactive (>100 μM) |

| Compound 2f (Indazole Derivative) | Antiproliferative (4T1 Breast Cancer Cells) | Undisclosed optimal substitutions | 0.23–1.15 μM |

| 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-N-(3-(4–methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide | FGFR1 Kinase Inhibition | Disubstituted phenyl at C6, carboxamide at C4 | 30.2 ± 1.9 nM |

These examples underscore the principle that the substitution pattern is a key determinant of both the potency and the mechanism of action for this class of compounds.

Role of Aromatic and Tetrahydroindazole Moieties in Target Binding

The two principal components of the this compound scaffold—the N1-linked phenyl group and the fused tetrahydroindazole ring system—each play distinct and crucial roles in the interaction with biological targets.

The indazole moiety is a well-established pharmacophore in drug discovery and is often considered a bioisostere of indole (B1671886), a common fragment in biologically active natural products and drugs. pnrjournal.comacs.org This structural similarity allows indazole derivatives to interact with targets that recognize the indole nucleus. The pyrazole (B372694) ring, which is fused to a benzene (B151609) ring in indazole, is a key element in its pharmacological potential. nih.govmdpi.com The nitrogen atoms within the pyrazole portion of the indazole ring can form critical hydrogen bonds and other electrostatic interactions within the binding sites of proteins and enzymes, anchoring the molecule in a specific orientation required for activity.

The phenyl group attached at the N1 position of the indazole ring also plays a fundamental role. This aromatic ring can engage in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the target's binding site. Substituents on this phenyl ring can further refine these interactions, either by enhancing binding affinity through additional contact points or by altering the electronic properties of the ring. nih.gov The relative orientation of the phenyl ring with respect to the tetrahydroindazole core is also critical for achieving the correct geometry for effective target binding.

Enantiomeric Selectivity in Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in drug action, as biological systems like enzymes and receptors are themselves chiral. longdom.orgmhmedical.com For chiral derivatives of this compound, which can exist as a pair of non-superimposable mirror images (enantiomers), it is expected that the two enantiomers will exhibit different biological activities. nih.govnih.gov

This difference arises because the binding of a drug to its target is highly dependent on a precise three-dimensional fit, much like a key fits into a lock. One enantiomer may bind with high affinity and elicit a strong biological response, while the other may bind less effectively or not at all. researchgate.net In some cases, one enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, less active, or even contribute to undesirable side effects.

The synthesis of chiral molecules often produces a 50:50 mixture of both enantiomers, known as a racemate. In drug development, it is crucial to separate these racemates to evaluate the pharmacological profile of each individual enantiomer. nih.gov While specific studies detailing the enantiomeric selectivity for this compound derivatives are not extensively reported in the reviewed literature, the principle is well-established for related heterocyclic compounds. For example, enantioselective synthesis has been developed to produce specific C3-chiral indazoles, acknowledging the importance of accessing single enantiomers for biological evaluation. mit.edu

Studies on other chiral molecules have demonstrated significant differences in activity between enantiomers. For instance, investigations into chiral isomers of 3-Br-acivicin revealed that stereochemistry leads to substantial differences in antimalarial activity, with only specific isomers showing significant efficacy. nih.govnih.govresearchgate.net This highlights that a stereoselective biological process, such as target binding or cellular uptake, is often involved. nih.govresearchgate.net Therefore, for any chiral derivative within the this compound class, it is imperative to consider that the observed biological activity of a racemic mixture may not represent the full potential of the more active enantiomer.

Emerging Applications and Future Research Directions

Potential in Material Science and Engineering (e.g., Corrosion Inhibition)

The field of material science is actively exploring the use of nitrogen-containing heterocyclic compounds as corrosion inhibitors for various metals and alloys. Indazole derivatives, in particular, have demonstrated notable potential in protecting metals, such as steel and brass, from corrosive environments, especially in acidic media. najah.eduresearchgate.net The effectiveness of these organic inhibitors is largely attributed to their molecular structure, which includes heteroatoms (nitrogen), aromatic rings, and π-electrons. nih.gov These features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that impedes the electrochemical processes of corrosion. researchgate.netnih.gov

The mechanism of inhibition involves the interaction of the inhibitor's lone pair electrons and π-orbitals with the vacant d-orbitals of the metal. This leads to the formation of a coordinated layer on the metal surface, which can be characterized through various techniques. researchgate.net Electrochemical studies, such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS), are crucial for evaluating the performance of these inhibitors. najah.eduresearchgate.net For instance, PDP studies can determine whether an inhibitor acts on anodic, cathodic, or both reactions (mixed-type), while EIS provides insights into the formation of a protective film by measuring changes in charge transfer resistance. najah.eduresearchgate.net

While specific studies on 1-phenyl-4,5,6,7-tetrahydro-1H-indazole are limited, related structures have shown significant promise. Theoretical studies using Density Functional Theory (DFT) have become instrumental in this field, allowing researchers to correlate the molecular properties of inhibitors with their experimentally observed efficiency. researchgate.netwojast.org.ng DFT calculations can predict parameters like the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), which are indicative of the molecule's ability to donate and accept electrons, respectively—a key aspect of the inhibitor-metal interaction. researchgate.net The presence of the phenyl group and the tetrahydroindazole (B12648868) core in this compound suggests it possesses the necessary structural attributes to function as an effective corrosion inhibitor, making this a fertile area for future experimental and theoretical investigation.

Table 1: Key Molecular Features of Heterocyclic Corrosion Inhibitors and Their Functions

| Feature | Function in Corrosion Inhibition | Relevant Analytical Techniques |

| Heteroatoms (N, S, O) | Act as active centers for adsorption on the metal surface. | Electrochemical Impedance Spectroscopy (EIS) |

| Aromatic Rings / π-Electrons | Facilitate strong adsorption through π-orbital interactions with the metal. | Potentiodynamic Polarization (PDP) |

| Lone Pair Electrons | Donate to vacant d-orbitals of the metal, forming a coordinate bond. | Surface Analysis (SEM-EDX, XPS) |

| Molecular Structure | Influences surface coverage and the integrity of the protective film. | Density Functional Theory (DFT) Calculations |

Role as Chemical Probes for Complex Biological Systems

The indazole scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities. nih.govontosight.ai Derivatives of indazole and tetrahydroindazole have been investigated for their potential as anticancer, anti-inflammatory, and antitubercular agents. ontosight.ainih.gov This broad bioactivity suggests that these scaffolds can interact with a variety of biological targets, making them excellent candidates for the development of chemical probes.

Chemical probes are small molecules designed to selectively interact with a specific protein or pathway, enabling researchers to study its function within a complex biological system. The development of such probes from the tetrahydroindazole scaffold could help elucidate the mechanisms of diseases. For example, a series of 1H-indazole derivatives were designed to inhibit the epidermal growth factor receptor (EGFR) kinase, a key player in many cancers. nih.gov Similarly, tetrahydroindazole-based compounds have been identified as potent inhibitors of Mycobacterium tuberculosis. nih.gov

While this compound itself may not be the final probe, its structure serves as a versatile starting point. ontosight.ai Synthetic modifications can be introduced to optimize potency, selectivity, and to incorporate reporter tags (e.g., fluorescent groups or biotin) for visualization and pull-down experiments, without losing the core binding properties of the tetrahydroindazole scaffold. The development of such probes could be instrumental in target identification and validation, providing critical insights into cellular signaling pathways. mdpi.com

Applications in Catalysis and Ligand Design with Tetrahydroindazole Scaffolds

The nitrogen atoms in the pyrazole (B372694) ring of the tetrahydroindazole scaffold make it an effective ligand for coordinating with metal ions. This property is being explored for applications in catalysis and materials science. Research has shown that 4,5,6,7-tetrahydro-1H-indazole can form stable coordination complexes with various transition metals, including copper(II), cobalt(II), and silver(I). tandfonline.com The geometry of these complexes depends on the metal and the counter-ions present, highlighting the versatility of the tetrahydroindazole scaffold in ligand design. tandfonline.com

These metal complexes are not just structurally interesting; they can also possess catalytic activity. For instance, Hg(II) complexes constructed from indazole ligands have been successfully employed as heterogeneous catalysts for organic reactions like the Biginelli/transesterification reaction. ijcce.ac.ir Furthermore, the development of indazole-based phosphine (B1218219) ligands has opened new avenues in gold(I) catalysis. nih.gov By modifying the indazole backbone, the electronic properties of the phosphine ligand can be fine-tuned, which in turn modulates the catalytic activity of the gold center. nih.gov

The this compound framework offers a platform for creating novel ligands. The phenyl group can be functionalized to alter steric and electronic properties, potentially leading to catalysts with enhanced activity, selectivity, or stability for a range of chemical transformations, from hydrogenation to cross-coupling reactions. ijrpr.comresearchgate.net

Table 2: Examples of Metal Complexes with Indazole and Tetrahydroindazole Ligands

| Ligand Scaffold | Metal Ion(s) | Resulting Complex Geometry/Type | Potential Application |

| 4,5,6,7-Tetrahydro-1H-indazole | Cu(II), Co(II) | trans-[M(X)₂(H-Ind)₄], trans-[Cu(CH₃COO)₂(H-Ind)₂] | Antimicrobial, Antioxidant Agents tandfonline.com |

| 4,5,6,7-Tetrahydro-1H-indazole | Ag(I) | [Ag(H-Ind)₂]NO₃ | Enzyme Inhibition tandfonline.com |

| Indazole-derived ligands | Hg(II) | Heterogeneous Catalyst | Biginelli/Transesterification Reactions ijcce.ac.ir |

| Indazole Phosphine | Au(I) | Cationic Gold(I) Complex | Propargyl Amide Cyclization nih.gov |

Advanced Methodologies in Computational Drug Discovery (e.g., Fragment-Based Lead Discovery)

Computational methods are revolutionizing drug discovery, and the this compound scaffold is well-suited for modern approaches like fragment-based lead discovery (FBLD). FBLD is a powerful technique that starts with identifying small, low-molecular-weight fragments that bind weakly to a biological target. These "hits" are then optimized into more potent, lead-like compounds.

The indazole core itself has been successfully used as a starting fragment in FBLD campaigns. For example, an indazole fragment hit was identified through screening and subsequently optimized into a potent inhibitor of AXL kinase, a target in cancer therapy. This optimization process often involves strategies such as:

Fragment Growing: Adding chemical groups to the initial fragment to form new, favorable interactions with the target protein.

Fragment Merging: Combining the structural features of two or more fragments that bind in overlapping regions of the target.

Fragment Linking: Connecting two non-overlapping fragments that bind to adjacent sites with a suitable chemical linker.

The this compound structure can be seen as an evolution of a simpler indazole fragment. The phenyl group and the saturated carbocyclic ring provide vectors for further chemical elaboration, allowing medicinal chemists to explore the surrounding binding pocket of a target protein. Computational tools like molecular docking and molecular dynamics are essential in this process, guiding the design of new derivatives with improved affinity and selectivity.

Synergistic Integration of Experimental and Theoretical Approaches for Comprehensive Understanding

The full potential of the this compound scaffold can be most effectively unlocked through the close integration of experimental and computational chemistry. This synergistic approach provides a deeper and more comprehensive understanding of the compound's properties and interactions at a molecular level.

For instance, in the study of chiral tetrahydroindazole derivatives, experimental techniques like liquid chromatography were used for enantioseparation, while computational methods, including time-dependent density-functional theory (TD-DFT), were essential for assigning the absolute configuration of the separated enantiomers. nih.govresearchgate.net Molecular dynamics simulations were also employed to predict the enantioseparation ability of the chiral stationary phase, demonstrating how computation can guide experimental design. nih.govresearchgate.net

Similarly, in the development of corrosion inhibitors, experimental electrochemical measurements provide real-world data on inhibition efficiency, while DFT calculations offer insights into the underlying adsorption mechanisms and electronic interactions between the inhibitor and the metal surface. najah.eduresearchgate.net This combined approach has also been applied to study the structural and optical properties of novel pyrazole-triazole hybrids and to understand the reaction mechanisms of indazoles with other reagents. nih.govnih.govresearchgate.net By combining synthesis, spectroscopy (NMR), and X-ray crystallography with theoretical calculations (DFT, GIAO), researchers can achieve a robust characterization of molecular structure, reactivity, and potential applications. nih.govresearchgate.netnih.gov This integrated strategy is crucial for accelerating the discovery and optimization of new materials and therapeutic agents based on the this compound scaffold.

Q & A

Q. What are the common synthetic routes for 1-phenyl-4,5,6,7-tetrahydro-1H-indazole derivatives?

The synthesis typically involves cyclization of cyclohexadione with substituted phenylhydrazines to form the tetrahydroindazole core. For example, 1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one is synthesized via condensation of cyclohexadione and phenylhydrazine, followed by reductive amination or amide coupling to introduce substituents . Key reagents include HATU, HBTU, or T3P for amide bond formation. Racemic amines (e.g., 1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-amine) are generated via reductive amination, while chiral intermediates use Ellman’s sulfonamide methodology .

Q. How is structural characterization of this compound derivatives performed?

Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are critical. For instance, NMR of 1-phenyl-4,5,6,7-tetrahydroindazol-4-amine hydrochloride shows distinct signals for aromatic protons (δ 7.33–7.61 ppm) and aliphatic protons (δ 1.67–4.47 ppm) . Crystallographic refinement using SHELX software (e.g., SHELXL) enables precise determination of bond lengths and angles in solid-state structures .

Advanced Research Questions

Q. What structural modifications enhance the biological activity of this compound derivatives?

Introducing electron-withdrawing groups (e.g., fluorine) on the phenyl ring improves inhibitory potency. For example, 1-(2-fluorophenyl) derivatives exhibit enhanced binding to human dihydroorotate dehydrogenase (DHODH), a target in anti-tumor research. Substitutions at the 4-position (e.g., methyl or sulfonamide groups) modulate stereochemical interactions with enzyme active sites . Computational docking studies are recommended to predict substituent effects on binding affinity.

Q. How do this compound derivatives act as corrosion inhibitors?

Derivatives like 7-isopropyl-4-methyl-1-phenyl-4,5,6,7-tetrahydro-1H-indazole (PMP) adsorb onto mild steel surfaces in acidic media, forming a protective layer via π-electron interactions and heteroatom coordination (N, O). Adsorption follows the Langmuir isotherm, indicating monolayer coverage. Polarization curves confirm mixed-type inhibition (affecting both anodic and cathodic reactions). Density functional theory (DFT) calculations reveal higher electron donation capacity in phenyl-substituted derivatives compared to non-phenyl analogs .

Q. What analytical challenges arise in resolving enantiomers of this compound derivatives?

Chiral resolution via chiral HPLC or enzymatic methods is complicated by the compound’s conformational flexibility. For instance, diastereomeric sulfonamide intermediates (e.g., (S)-N-((R)-1-(2-fluorophenyl)-tetrahydroindazol-4-yl)-2-methylpropane-2-sulfamide) require careful optimization of mobile phases (e.g., hexane:isopropanol gradients) to achieve baseline separation. Circular dichroism (CD) spectroscopy or X-ray crystallography can confirm absolute configurations .

Methodological Guidance

Q. How to address low yields in reductive amination steps during synthesis?

Low yields (e.g., 54% for 1-phenyl-4,5,6,7-tetrahydroindazol-4-amine hydrochloride) often result from steric hindrance or competing side reactions. Mitigation strategies include:

Q. What computational tools are recommended for studying adsorption mechanisms in corrosion inhibition?

Combine molecular dynamics (MD) simulations with DFT calculations. MD simulations (e.g., Monte Carlo) model inhibitor-steel surface interactions, while DFT quantifies electronic parameters (e.g., HOMO-LUMO energy gaps, Fukui indices). Software like Gaussian or Materials Studio is commonly used .

Data Contradiction Analysis

Q. How to reconcile discrepancies in anti-inflammatory vs. anti-tumor activity data?

Structural analogs like 4,5,6,7-tetrahydroindazole-5-carboxylic acids show anti-inflammatory activity via COX-2 inhibition , while DHODH inhibitors (e.g., brequinar analogs) target pyrimidine biosynthesis in cancer cells . Contradictions arise from divergent biological targets; prioritize assays specific to the intended pathway (e.g., DHODH enzymatic assays for anti-tumor studies).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.